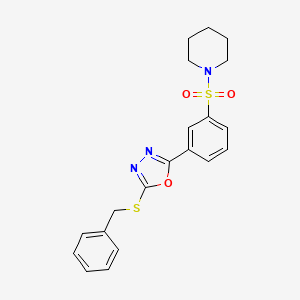

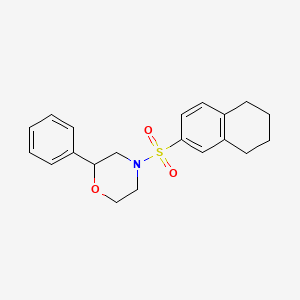

![molecular formula C16H22N2O4S B2660002 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide CAS No. 2034312-12-2](/img/structure/B2660002.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane core, which is a common structural motif in many classes of natural products .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 8-oxabicyclo[3.2.1]octanes, have been synthesized via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the bicyclo[3.2.1]octane core and various functional groups. Similar compounds, such as 8-methanesulfonyl-3,8-diazabicyclo[3.2.1]octane, have a molecular formula of C7H14N2O2S .Applications De Recherche Scientifique

Drug Discovery and Synthetic Intermediates

The 2-azabicyclo[3.2.1]octane scaffold serves as a key synthetic intermediate in several total synthesis processes. Its unique structure, however, can pose challenges in its acquisition. Researchers have explored various synthetic approaches to access this bicyclic architecture, making it a valuable building block for drug development .

Pharmacological Applications

a. Neuronal Nicotinic Acetylcholine Receptor Modulation: Interest in this core structure surged after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. These compounds, part of the hosieine family, exhibited high affinity for the α4β2 neuronal nicotinic acetylcholine receptor. Understanding the pharmacological interactions of 2-azabicyclo[3.2.1]octanes with such receptors is crucial for drug design .

Total Synthesis of Target Molecules

The 2-azabicyclo[3.2.1]octane scaffold has been employed in the total synthesis of various target molecules. Researchers have harnessed its unique properties to construct complex structures efficiently. Investigating its role in specific synthetic pathways can lead to novel drug candidates .

Future Prospects

As our understanding of 2-azabicyclo[3.2.1]octanes grows, we anticipate further applications in medicinal chemistry, including the design of selective ligands, enzyme inhibitors, and other bioactive compounds. Continued research will unveil additional therapeutic possibilities .

Orientations Futures

Future research could focus on the synthesis and characterization of this compound, as well as investigation of its potential applications. The high strain energy of molecules with trans-fused bicyclo[3.3.0]octane ring systems makes them very difficult to synthesize, but recent progress has been made in the synthetic community .

Propriétés

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-23(20,21)18-13-7-8-14(18)10-12(9-13)17-16(19)11-22-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJCYYXZKYRDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2659924.png)

![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B2659926.png)

![2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid](/img/structure/B2659928.png)

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B2659929.png)

![N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![7-(Diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2659935.png)

![2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2659940.png)

![4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2659941.png)

![1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2659942.png)